2-(2-METHYLBENZYL)-MALONIC ACID
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Overview
Description
2-[(2-methylphenyl)methyl]propanedioic acid is an organic compound with a complex structure It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 2-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]propanedioic acid typically involves the reaction of 2-methylbenzyl chloride with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the malonic acid derivative. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of 2-[(2-methylphenyl)methyl]propanedioic acid can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
2-[(2-methylphenyl)methyl]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The aromatic ring and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A simpler dicarboxylic acid with similar reactivity but lacks the aromatic ring.
2-Methylpropanedioic Acid: Similar structure but without the phenylmethyl group.
Dimethyl Malonate: An ester derivative of malonic acid with different reactivity and applications
Uniqueness
2-[(2-methylphenyl)methyl]propanedioic acid is unique due to the presence of the 2-methylphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .
Properties
CAS No. |
78606-96-9 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7-4-2-3-5-8(7)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
YVWCGEMMBLBBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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